2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile
CAS No.: 2098051-04-6
Cat. No.: VC3139359
Molecular Formula: C13H13N3S
Molecular Weight: 243.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2098051-04-6 |
---|---|
Molecular Formula | C13H13N3S |
Molecular Weight | 243.33 g/mol |
IUPAC Name | 2-(3-thiophen-3-yl-4,5,6,7-tetrahydroindazol-1-yl)acetonitrile |
Standard InChI | InChI=1S/C13H13N3S/c14-6-7-16-12-4-2-1-3-11(12)13(15-16)10-5-8-17-9-10/h5,8-9H,1-4,7H2 |
Standard InChI Key | AAVCDMLLBPOBSK-UHFFFAOYSA-N |
SMILES | C1CCC2=C(C1)C(=NN2CC#N)C3=CSC=C3 |
Canonical SMILES | C1CCC2=C(C1)C(=NN2CC#N)C3=CSC=C3 |
Introduction
Structural Characteristics and Chemical Properties
The compound 2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile features a bicyclic structure composed of a thiophene ring connected to a tetrahydroindazole moiety, with an acetonitrile group attached to the indazole nitrogen. This unique structural arrangement contributes to its distinct chemical properties and potential biological interactions. The molecule contains 13 hydrogen atoms, 13 nitrogen atoms, and 3 sulfur atoms, as indicated by its elemental composition .
The molecular weight of this compound is approximately 243.33 g/mol, which places it in a favorable range for potential drug development according to Lipinski's rule of five. The presence of the nitrile group (-CN) provides a site for hydrogen bond acceptance, while the indazole nitrogen offers possibilities for hydrogen bond donation, both of which are important considerations in drug-receptor interactions.
Key Structural Elements
The compound contains several key structural elements that contribute to its chemical behavior:
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Thiophene ring: A five-membered aromatic heterocycle containing one sulfur atom
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Tetrahydroindazole: A partially saturated bicyclic system with a pyrazole fused to a cyclohexane ring
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Acetonitrile group: A functional group containing a methylene linked to a nitrile
Physical Properties
While specific experimental data on physical properties is limited, computational predictions based on similar structures suggest:
Property | Predicted Value | Method |
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Solubility | Moderate in organic solvents | Structure-based prediction |
LogP | ~2.5-3.5 | Estimated based on structure |
Melting Point | 140-160°C | Prediction based on similar compounds |
Appearance | Crystalline solid | Based on similar structures |
Chemical Reactivity
The reactivity of 2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile is influenced by its functional groups, particularly the nitrile and the heterocyclic components.
Key Reaction Sites
The compound offers several sites for potential chemical transformations:
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Nitrile group: Susceptible to hydrolysis, reduction, and nucleophilic addition
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Thiophene ring: Capable of electrophilic aromatic substitution and metallation
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Indazole N-H (if present): Potential site for further functionalization
Stability Considerations
The compound is expected to show reasonable stability under normal laboratory conditions, though prolonged exposure to strong acids or bases might lead to hydrolysis of the nitrile group or other degradation pathways.
Comparative Analysis with Related Compounds
To better understand the potential properties and applications of 2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile, a comparison with structurally related compounds provides valuable insights.
Comparison with Related Tetrahydroindazole Derivatives
Structure-Property Relationships
The substitution pattern on the indazole core significantly influences the compound's properties:
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The thiophene at the 3-position likely enhances lipophilicity and may improve membrane permeability
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The acetonitrile group at the N-1 position introduces a polar functional group that can serve as a hydrogen bond acceptor
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The tetrahydro nature of the indazole increases conformational flexibility compared to fully aromatic indazoles
Future Research Directions
Based on the structural features and the limited current research, several promising directions for future investigation can be identified:
Structure Optimization
Systematic modification of the compound could yield derivatives with enhanced properties:
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Variation of the position of attachment on the thiophene ring
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Replacement of the thiophene with other heterocycles
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Modification of the acetonitrile group to other nitrile-containing moieties
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Introduction of additional functional groups on the tetrahydroindazole core
Biological Screening
Comprehensive screening against a diverse panel of biological targets could reveal unexpected activities:
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Kinase inhibition assays, particularly targeting PKB-related kinases
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Antimicrobial screening against a range of pathogens
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Anti-inflammatory activity assessment
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CNS target screening
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